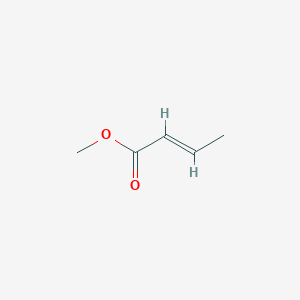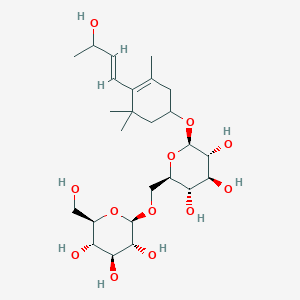
3-Higgp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Higgp, also known as 3-hydroxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-6-carboxylic acid, is a novel synthetic compound that has gained attention in the scientific community for its potential applications in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 3-Higgp is not fully understood, but it is believed to act as a competitive antagonist of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By blocking the NMDA receptor, 3-Higgp may have the potential to modulate synaptic plasticity and improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Higgp can modulate synaptic plasticity and improve cognitive function in animal models. Additionally, 3-Higgp has been shown to have anxiolytic effects in rats, suggesting that it may have potential applications in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Higgp in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. Additionally, 3-Higgp is relatively stable and can be stored for extended periods of time. However, one limitation of using 3-Higgp is that it is a relatively new compound, and its safety and efficacy in humans have not been established.
Direcciones Futuras
There are several future directions for research on 3-Higgp. One area of focus could be to investigate the potential therapeutic applications of 3-Higgp in the treatment of cognitive disorders, such as Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 3-Higgp and to establish its safety and efficacy in humans.
In conclusion, 3-Higgp is a novel synthetic compound that has potential applications in a variety of scientific research fields. Its ability to modulate synaptic plasticity and improve cognitive function make it a promising candidate for further investigation. However, more research is needed to establish its safety and efficacy in humans, and to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of 3-Higgp involves a multistep process that begins with the reaction of 2,3-dihydroxy-5-methylbenzoic acid with hydroxylamine hydrochloride to form 3-Higgp,5,6,7-tetrahydroisoxazole-5-carboxylic acid. This intermediate is then subjected to a series of reactions that result in the formation of 3-Higgp.
Aplicaciones Científicas De Investigación
3-Higgp has been shown to have potential applications in a variety of scientific research fields, including neurobiology, pharmacology, and biochemistry. Specifically, 3-Higgp has been used to study the role of glutamate receptors in synaptic plasticity, as well as to investigate the effects of N-methyl-D-aspartate (NMDA) receptor activation on neuronal activity.
Propiedades
Número CAS |
137606-56-5 |
|---|---|
Nombre del producto |
3-Higgp |
Fórmula molecular |
C25H42O12 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H42O12/c1-11-7-13(8-25(3,4)14(11)6-5-12(2)27)35-24-22(33)20(31)18(29)16(37-24)10-34-23-21(32)19(30)17(28)15(9-26)36-23/h5-6,12-13,15-24,26-33H,7-10H2,1-4H3/b6-5+/t12?,13?,15-,16-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
Clave InChI |
JZJSTNWTRLNQSL-WQPMJQIQSA-N |
SMILES isomérico |
CC1=C(C(CC(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)(C)C)/C=C/C(C)O |
SMILES |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)(C)C)C=CC(C)O |
SMILES canónico |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)(C)C)C=CC(C)O |
Sinónimos |
3-hydroxy-beta-ionol-glucopyranosyl(1-6)glucopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



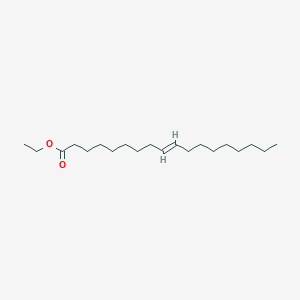
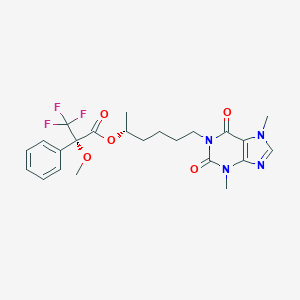
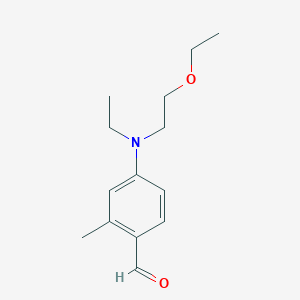

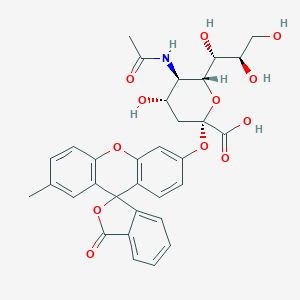
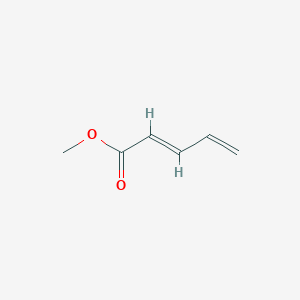


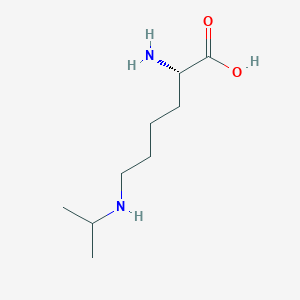
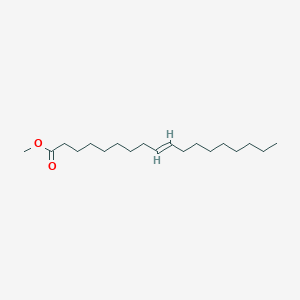
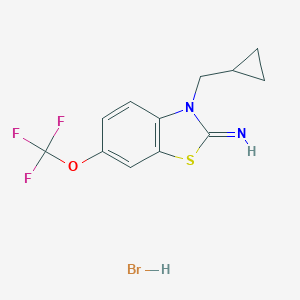
![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)
